molecular formula C13H8N2O4 B13581100 (1,3-dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate CAS No. 2248289-32-7

(1,3-dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate

Katalognummer: B13581100
CAS-Nummer: 2248289-32-7
Molekulargewicht: 256.21 g/mol
InChI-Schlüssel: ZHLQEQRQKJCQDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,3-Dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a dioxoisoindole moiety and a cyanocyclopropane carboxylate group

Analyse Chemischer Reaktionen

Types of Reactions

(1,3-Dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of (1,3-dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1,3-Dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate is unique due to its combination of a dioxoisoindole moiety and a cyanocyclopropane carboxylate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer

2248289-32-7

Molekularformel

C13H8N2O4

Molekulargewicht

256.21 g/mol

IUPAC-Name

(1,3-dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate

InChI

InChI=1S/C13H8N2O4/c14-7-13(5-6-13)12(18)19-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-4H,5-6H2

InChI-Schlüssel

ZHLQEQRQKJCQDN-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C#N)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.